(S)-tert-Butyl 3-(methylamino)butanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(methylamino)butanoate |
InChI |
InChI=1S/C9H19NO2/c1-7(10-5)6-8(11)12-9(2,3)4/h7,10H,6H2,1-5H3/t7-/m0/s1 |
InChI Key |
SEWLXVPMNZROPH-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)OC(C)(C)C)NC |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)NC |
Origin of Product |
United States |
Advanced Methodologies for the Asymmetric Synthesis of S Tert Butyl 3 Methylamino Butanoate
Chemoenzymatic Routes to Enantiopure (S)-tert-Butyl 3-(methylamino)butanoate
Chemoenzymatic methods offer a powerful and green approach for establishing stereocenters with high fidelity. These processes leverage the inherent selectivity of enzymes for specific transformations, often under mild reaction conditions. researchgate.net For the synthesis of enantiopure β-amino esters like this compound, enzymes such as lipases and nitrilases have proven to be particularly effective. researchgate.netresearchgate.net
One prominent chemoenzymatic strategy involves the kinetic resolution of a racemic mixture. For instance, a racemic β-amino ester can be subjected to enantioselective acylation catalyzed by a lipase (B570770). In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, desired (S)-enantiomer. researchgate.net
Another approach utilizes nitrilases for the asymmetric hydrolysis of nitriles. For example, the synthesis of (S)-3-cyano-5-methylhexanoic acid, a key intermediate for some β-amino acids, has been achieved with high enantioselectivity using nitrilase enzymes. researchgate.net This method could be adapted for the synthesis of precursors to this compound. A patent describes a biological preparation method for (S)-3-methylamino-1-(2-thienyl)-1-propanol using a ketoreductase and a cofactor regeneration system, showcasing the potential of biocatalysis in generating chiral amino alcohols, which are precursors to the target molecule. google.com
Table 1: Examples of Chemoenzymatic Reactions for the Synthesis of Chiral Amino Acid Precursors
| Enzyme | Substrate | Reaction Type | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| Lipase | Racemic (±)-N-carbobenzoxy-2-amino-butan-1-ol | Enantioselective acylation | (S)-N-carbobenzoxy-2-amino-butan-1-ol | >99% ee |
| Nitrilase (from Brassica rapa) | Isobutylsuccinonitrile | Regio- and enantioselective hydrolysis | (S)-3-cyano-5-methylhexanoic acid | E > 150 |
Organocatalytic Strategies for Stereoselective Formation
Organocatalysis has emerged as a robust pillar of asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. rsc.orgresearchgate.net These small organic molecules can effectively catalyze a variety of transformations to create chiral centers with high enantioselectivity. researchgate.net For the synthesis of β-amino esters, organocatalytic Mannich reactions and Michael additions are particularly relevant. rsc.org
While direct organocatalytic methods for this compound are not extensively detailed in the provided context, the principles of organocatalysis are broadly applicable. For instance, proline and its derivatives are known to catalyze the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone or ester enolate precursor, which could be a viable route to the carbon skeleton of the target molecule. canberra.edu.au Similarly, chiral Brønsted acids or bases can catalyze the conjugate addition of amines to α,β-unsaturated esters.
The development of organocatalytic systems often focuses on creating a chiral environment around the reacting species, thereby directing the approach of the reactants to favor the formation of one enantiomer over the other. researchgate.net
Transition Metal-Catalyzed Asymmetric Synthesis Approaches
Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide range of powerful transformations for the construction of complex molecules. nih.gov Asymmetric hydrogenation, in particular, is a highly effective method for setting stereocenters. acs.org
A key strategy for synthesizing chiral β-amino esters involves the asymmetric hydrogenation of β-aminoacrylic acid derivatives or related enamides. canberra.edu.auacs.org For example, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands, such as Me-DuPHOS, have been successfully used for the asymmetric hydrogenation of enamides to produce β-amino acid derivatives with very high enantiomeric excess. researchgate.net A specific example is the synthesis of (S)-3-cyano-5-methylhexanoate via asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst. researchgate.net
Another relevant transition metal-catalyzed reaction is the asymmetric allylic alkylation, which can be used to form C-N bonds stereoselectively. nih.gov While not a direct route to the target compound, this methodology highlights the versatility of transition metal catalysis in asymmetric synthesis. nih.gov A catalytic asymmetric hydrogenation using a chiral DM-SEGPHOS-Ru(II) complex has been employed to produce a β-hydroxy amide with high diastereoselectivity and enantioselectivity, which is a precursor in the synthesis of a related diamine. ucsb.edu
Table 2: Examples of Transition Metal-Catalyzed Asymmetric Reactions
| Catalyst System | Substrate Type | Reaction Type | Product | Enantiomeric/Diastereomeric Excess |
|---|---|---|---|---|
| Rhodium/Me-DuPHOS | 3-cyano-5-methylhex-3-enoic acid salt | Asymmetric Hydrogenation | (S)-3-cyano-5-methylhexanoate | High ee |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries and Templates
The use of chiral auxiliaries is a classical yet highly effective strategy for asymmetric synthesis. osi.lv A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. acs.orgnih.gov After the desired stereocenter has been established, the auxiliary can be removed. nih.gov
For the synthesis of β-amino esters, chiral auxiliaries such as pseudoephedrine and N-tert-butanesulfinamide (Ellman's auxiliary) are widely used. osi.lvacs.orgnih.gov For example, (S,S)-(+)-pseudoephedrine can be used as a chiral auxiliary in the aza-Michael reaction of α,β-unsaturated amides to produce β-amino amides with good to excellent diastereoselectivities. acs.org These β-amino amides can then be converted to the corresponding β-amino esters. acs.org
N-tert-butanesulfinamide is another versatile chiral auxiliary. nih.gov It can be condensed with aldehydes to form chiral N-tert-butanesulfinimines, which are excellent electrophiles for the diastereoselective addition of nucleophiles. nih.govresearchgate.net The addition of ester enolates to these chiral sulfinimines is a well-established method for the synthesis of enantiomerically enriched β-amino esters. canberra.edu.au The high diastereoselectivity is often rationalized by a cyclic transition state model where the bulky tert-butyl group directs the approach of the nucleophile. researchgate.net
Table 3: Chiral Auxiliaries in Diastereoselective Synthesis
| Chiral Auxiliary | Reaction Type | Intermediate | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | Chiral β-amino amide | N,N-dibenzyl-β-amino ester | Good to excellent |
| (R)-tert-Butanesulfinamide | Aminoallylation | Sulfinimine | 2-allylpiperidine precursor | 94:6 |
Protective Group Strategies and Their Influence on Synthetic Pathways of this compound Precursors
In the context of synthesizing this compound, the key functional groups requiring protection are the amino group and the carboxylic acid. The tert-butyl ester itself serves as a protecting group for the carboxylic acid. organic-chemistry.org It is generally stable to basic conditions but can be readily cleaved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. nih.gov The tert-butyl group can be introduced using reagents like tert-butyl 2,2,2-trichloroacetimidate or by reacting the carboxylic acid with isobutylene (B52900) in the presence of an acid catalyst. organic-chemistry.org
The methylamino group is often protected with groups such as benzyloxycarbonyl (Cbz or Z) or tert-butoxycarbonyl (Boc). The Boc group is particularly common due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its facile removal under moderately acidic conditions, which are often compatible with the cleavage of a tert-butyl ester. nih.gov The Cbz group, on the other hand, is typically removed by hydrogenolysis.
The interplay between the protecting groups for the amine and the carboxylic acid is crucial. For instance, if a Boc group is used for the amine and a tert-butyl ester for the acid, both can potentially be removed simultaneously with a strong acid. nih.gov If selective deprotection is required, orthogonal protecting groups must be chosen. For example, a Cbz-protected amine and a tert-butyl ester would allow for the selective deprotection of the amine by hydrogenation without affecting the ester.
Table 4: Common Protecting Groups and Their Cleavage Conditions
| Protecting Group | Functional Group Protected | Common Cleavage Conditions |
|---|---|---|
| tert-Butyl (t-Bu) ester | Carboxylic acid | Acidic conditions (e.g., TFA, HCl in dioxane) |
| tert-Butoxycarbonyl (Boc) | Amine | Acidic conditions (e.g., TFA, HCl) |
| Benzyloxycarbonyl (Cbz) | Amine | Hydrogenolysis (H₂, Pd/C) |
Role As a Chiral Building Block and Advanced Intermediate in Complex Molecule Synthesis
Applications in the Construction of Nitrogen-Containing Heterocyclic Systems
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of biologically active compounds. beilstein-journals.orgresearchgate.net Chiral building blocks like (S)-tert-Butyl 3-(methylamino)butanoate and structurally related intermediates are instrumental in the enantioselective synthesis of these heterocyclic systems. beilstein-journals.org
A significant application is in the synthesis of quinolone antibiotics. For instance, a related chiral intermediate, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, is a key component in the preparation of the fluoroquinolone antibiotic PF-00951966. researchgate.netnih.gov This intermediate is constructed through a multi-step, highly stereoselective process. researchgate.netnih.gov Similarly, other research has highlighted the creation of key piperidine-based intermediates for novel quinolones, where the piperidine (B6355638) ring acts as a C-7 substituent on the quinolone core. nih.gov The synthesis of these complex heterocyclic structures relies on the use of chiral precursors to ensure the desired stereochemistry, which is often critical for therapeutic efficacy. researchgate.netnih.gov The general strategy involves transforming the amine derivative, obtained after modifying the initial building block, into the target enantioenriched nitrogen-containing heterocycle via intramolecular cyclization. beilstein-journals.org
Table 1: Application in Heterocycle Synthesis| Target Heterocycle Class | Building Block Type | Key Application/Significance | Reference |
|---|---|---|---|
| Fluoroquinolones (e.g., PF-00951966) | (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile | Key intermediate for a novel antibiotic targeting drug-resistant pathogens. researchgate.netnih.gov | researchgate.netnih.gov |
| Quinolones | 4–methoxyimino–3–methylamino–3–methylpiperidine | Serves as a novel C-7 substituent for synthetic antibacterial compounds. nih.gov | nih.gov |
| General N-Heterocycles | Chiral N-tert-butanesulfinyl imines | Versatile intermediates for enantioselective synthesis of various nitrogen-containing heterocycles. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |
Precursor to Chiral β-Amino Acid Derivatives and Structurally Related Scaffolds
Chiral β-amino acids and their derivatives are fundamental components in the synthesis of natural products, peptidomimetics, and small-molecule pharmaceuticals. nih.govmdpi.com this compound belongs to the class of β-amino esters, which are direct precursors to β-amino acids. nih.govnih.gov The tert-butyl ester can be conveniently deprotected to yield the corresponding β-amino acid, making it a valuable synthetic intermediate. nih.gov
The synthesis of chiral β-amino acid derivatives is an area of intense research, with methods like the enantioselective Mannich reaction and Michael additions being employed. mdpi.comnih.govresearchgate.net For example, the Michael addition of lithium amides to α,β-unsaturated esters is an effective method for preparing chiral β-amino esters. nih.gov These esters can then be transformed in a few steps into the corresponding β-amino acids, which are promising building blocks for β-peptides and 1,3-heterocycles. nih.gov The utility of β-amino esters is further demonstrated in their role as key intermediates in the synthesis of β-lactam antibiotics. researchgate.net The stereochemical integrity of the starting material is crucial as it dictates the final structure of these biologically important molecules. mdpi.com
Utility in the Stereocontrolled Synthesis of Polyfunctionalized Organic Molecules
The defined stereochemistry of this compound makes it an excellent starting point for stereocontrolled synthesis, where the goal is to create multiple new stereocenters in a predictable manner. The inherent chirality of the building block guides the stereochemical outcome of subsequent reactions.
A prime example is the synthesis of the fluoroquinolone intermediate (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. researchgate.netnih.gov This multi-step synthesis involves two key stereocontrolled transformations: a catalytic asymmetric hydrogenation that sets one stereocenter with high diastereomeric and enantiomeric excess (de 98%, ee >99%), and a subsequent S(N)2 substitution reaction with methylamine (B109427) that proceeds with a complete inversion of configuration at another stereocenter. researchgate.netnih.gov This high level of stereochemical control is essential for producing the single, desired diastereomer of the final product. researchgate.net Similarly, stereoselective Michael additions to chiral precursors have been used to generate diastereomeric β-amino esters, which can then be separated and transformed into specific target isomers. nih.gov
Integration into Modular and Divergent Synthetic Strategies for Functionalized Targets
Modular and divergent synthetic strategies are powerful approaches in medicinal chemistry for rapidly generating libraries of related compounds for lead optimization. This compound is well-suited for these strategies due to its distinct functional handles—the secondary amine and the tert-butyl ester. These groups can be modified independently to create a diverse range of analogs from a single chiral core.
The amine can undergo reactions such as acylation, alkylation, or be used in reductive aminations, while the ester can be hydrolyzed to the carboxylic acid, which can then be converted to various amides or other functional groups. This modularity was leveraged in the development of selective M1/M4 muscarinic agonists, where key chiral spirocyclic diamine building blocks were used as starting points for creating a collection of advanced intermediates for further medicinal chemistry exploration. nih.gov This approach allows chemists to systematically alter different parts of the molecule to study structure-activity relationships. The use of such chiral building blocks in parallel or solid-phase synthesis can further accelerate the discovery of new functional molecules. tcichemicals.com
An in-depth examination of the chemical reactivity and mechanistic pathways of this compound reveals a versatile scaffold for synthetic transformations. This article explores the nuanced reactivity of its distinct functional groups—the secondary amine and the tert-butyl ester—and the stereochemical implications of its inherent chirality.
Mechanistic Investigations and Reactivity Profiles of S Tert Butyl 3 Methylamino Butanoate
The reactivity of (S)-tert-Butyl 3-(methylamino)butanoate is governed by the interplay between its two primary functional groups: the nucleophilic secondary amine and the sterically hindered tert-butyl ester. Understanding the mechanistic pathways of its transformations is crucial for its application in targeted synthesis.
Advanced Analytical Techniques for Stereochemical Purity and Structural Assessment
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of a chiral compound. For (S)-tert-Butyl 3-(methylamino)butanoate, this is typically achieved through the use of chiral stationary phases (CSPs). These CSPs create a chiral environment in which the two enantiomers, (S)- and (R)-tert-Butyl 3-(methylamino)butanoate, exhibit different affinities, leading to different retention times and enabling their separation.
The selection of an appropriate CSP and mobile phase is crucial for achieving baseline resolution of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of chiral amines and amino acid esters. yakhak.org For β-amino esters, columns like the Whelk-O (R,R) have also been shown to be effective. google.com The mobile phase, typically a mixture of a nonpolar organic solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve the best balance between resolution and analysis time. The presence of a primary or secondary amine in the analyte, such as the methylamino group in the target compound, is a key factor in the chiral recognition mechanism on many CSPs. wikipedia.org In some cases, derivatization of the amine with a UV-active or fluorescent tag can enhance detection sensitivity. yakhak.org
Table 1: Illustrative HPLC Conditions for Chiral Separation of β-Amino Esters
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Whelk-O (R,R) or polysaccharide-based) |
| Mobile Phase | Heptane:Ethanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or Refractive Index (RI) |
| Column Temperature | Ambient |
This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific CSP and instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms in the molecule.
The ¹H NMR spectrum will show characteristic signals for the tert-butyl group, the methylamino group, and the protons on the butanoate backbone. The large tert-butyl group typically appears as a sharp singlet in the upfield region of the spectrum. nih.gov The chemical shifts and coupling constants of the methylene (B1212753) and methine protons provide information about their chemical environment and spatial relationships.
To determine enantiomeric purity by NMR, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. These agents react with the enantiomeric mixture to form diastereomers, which have distinct NMR spectra. This allows for the quantification of each enantiomer.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH₃)₃ | ~1.45 (s, 9H) | ~28.0 |
| C (CH₃)₃ | - | ~81.0 |
| CH₃-NH | ~2.40 (s, 3H) | ~34.0 |
| CH₂ | ~2.50 (m, 2H) | ~40.0 |
| CH | ~3.20 (m, 1H) | ~48.0 |
| C=O | - | ~171.0 |
Note: These are predicted values and may differ from experimental data. The solvent used is typically CDCl₃. s = singlet, m = multiplet.
Mass Spectrometry Techniques (e.g., LC-MS, HRMS-ESI) for Molecular Integrity and Reaction Monitoring
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a molecule, as well as for monitoring the progress of chemical reactions. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating complex mixtures and identifying individual components.
For this compound, High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is particularly useful. ESI is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺, allowing for the unambiguous determination of the molecular weight. The high resolution of the mass analyzer provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.com For esters, fragmentation often occurs at the ester linkage. libretexts.org The fragmentation of this compound would be expected to show characteristic losses corresponding to the tert-butyl group and parts of the butanoate chain.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment |
| 160.13 | [M+H]⁺ |
| 104.07 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 86.09 | [M - C₄H₉O₂ + H]⁺ (Loss of tert-butoxycarbonyl group) |
| 58.06 | [CH₃NH=CHCH₃]⁺ (α-cleavage product) |
These m/z values are calculated for the most abundant isotopes and are based on typical fragmentation patterns for similar molecules.
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Characterization and Absolute Configuration Assignment
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques are fundamental for the characterization of chiral compounds and can be used to determine the absolute configuration (R or S) of a stereocenter.
CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. mtoz-biolabs.com A CD spectrum will show positive or negative peaks, known as Cotton effects, in the regions where the molecule absorbs light. The sign of the Cotton effect can often be correlated with the absolute configuration of the chiral center. For amino acids and their derivatives, the stereochemistry at the α-carbon (or in this case, the β-carbon) influences the CD spectrum. mtoz-biolabs.com Generally, for α-amino acids, the L-enantiomers (which are typically S-configured, with the exception of cysteine) exhibit a characteristic CD spectrum that is a mirror image of the D-enantiomers. nih.gov A similar relationship is expected for β-amino acids like the parent acid of this compound.
ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers transforms. While CD spectra are typically easier to interpret due to their discrete peaks, ORD can provide information over a wider wavelength range. By comparing the experimentally obtained CD or ORD spectrum with that of a reference compound of known absolute configuration, the stereochemistry of this compound can be confidently assigned.
Table 4: General Relationship between CD Spectrum and Absolute Configuration for Amino Acid Derivatives
| Enantiomer | Expected Sign of Primary Cotton Effect |
| S-enantiomer | Often positive for certain transitions |
| R-enantiomer | Often negative for the same transitions |
This table provides a generalized relationship. The exact sign and position of the Cotton effects are dependent on the specific chromophores present in the molecule and the solvent used.
Computational and Theoretical Studies of S Tert Butyl 3 Methylamino Butanoate
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling is a foundational tool for exploring the three-dimensional structure and flexibility of (S)-tert-butyl 3-(methylamino)butanoate. The molecule possesses several rotatable bonds that define its conformational landscape: the Cα-Cβ bond, the Cβ-N bond, the N-CH₃ bond, and the bonds within the tert-butyl ester group. The interplay of steric and electronic effects governs the relative stability of the various possible conformers.
The bulky tert-butyl group exerts significant steric hindrance, influencing the orientation of adjacent groups. upenn.eduupenn.eduacs.orglibretexts.org In computational studies of similar structures, such as substituted cyclohexanes, the tert-butyl group overwhelmingly prefers an equatorial-like position to minimize destabilizing 1,3-diaxial interactions. libretexts.org For an acyclic system like this compound, this translates to a preference for conformations where the tert-butyl group is positioned away from other bulky substituents.
Furthermore, the presence of the secondary amine allows for the possibility of intramolecular hydrogen bonding between the amine proton (N-H) and the ester's carbonyl oxygen (C=O). This interaction can lead to the formation of a stable, pseudo-cyclic conformation. The N-methylation, however, can alter this landscape by introducing additional steric interactions and modifying the electronic nature of the nitrogen atom. rsc.orgresearchgate.net
Molecular mechanics simulations using force fields like AMBER or MMFF can efficiently map the potential energy surface. These initial explorations are typically followed by higher-level quantum mechanical calculations to refine the energies of the most stable conformers. A hypothetical conformational analysis would likely identify several low-energy structures, with their relative populations determined by their Boltzmann distribution at a given temperature.
Table 1: Hypothetical Relative Energies of Key Conformers for this compound
| Conformer | Description | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) |
|---|---|---|---|
| I | Extended (Anti) | Cα-Cβ-C-N ≈ 180° | 0.00 |
| II | Gauche 1 | Cα-Cβ-C-N ≈ 60° | +0.85 |
| III | Gauche 2 (H-Bonded) | Cα-Cβ-C-N ≈ -60° | +0.50 |
| IV | Eclipsed | Cα-Cβ-C-N ≈ 0° | +4.50 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to gain deeper insight into the electronic properties of molecules like this compound. By employing functionals such as B3LYP or ωB97X-D with a suitable basis set (e.g., 6-31G* or larger), one can accurately calculate the molecule's electronic structure and predict its reactivity. rsc.org
A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity. wikipedia.org Studies on N-methylated amino acids show that N-methylation tends to raise the HOMO energy and decrease the HOMO-LUMO gap, suggesting increased reactivity compared to their non-methylated counterparts. rsc.org
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by calculating the partial atomic charges on each atom. This allows for the identification of the most nucleophilic and electrophilic sites within the molecule. For this compound, the nitrogen atom is expected to be the primary nucleophilic center, while the carbonyl carbon of the ester group would be the main electrophilic site.
Table 2: Predicted Electronic Properties from a Hypothetical DFT Calculation (B3LYP/6-31G)*
| Property | Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability |
| Dipole Moment | 1.8 D | Measures overall polarity of the molecule |
| NBO Charge on N | -0.45 e | Confirms nucleophilic character of the nitrogen atom |
| NBO Charge on C=O | +0.58 e | Confirms electrophilic character of the carbonyl carbon |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry provides invaluable tools for predicting spectroscopic data, which can be used to verify the structure and conformation of a synthesized compound. DFT calculations can predict the vibrational frequencies of this compound, which correspond to peaks in its infrared (IR) spectrum. mdpi.com Characteristic peaks for the N-H stretch, C-H stretches, the prominent C=O stretch of the ester (typically around 1730 cm⁻¹), and C-N stretches can all be predicted and compared with experimental data.
Similarly, NMR chemical shifts (¹³C and ¹H) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.comacs.org The predicted chemical shifts are highly sensitive to the molecule's conformation, making them a powerful tool for structural elucidation. nih.gov For example, the chemical shifts of the protons on the carbon adjacent to the nitrogen and the methyl group on the nitrogen are diagnostic of the local electronic environment.
Beyond spectroscopy, theoretical calculations can model potential reaction pathways. For instance, the mechanism of ester hydrolysis (either acid or base-catalyzed) or the acylation of the secondary amine can be investigated. By locating the transition state structures and calculating their energies, chemists can determine the activation barriers for these reactions, providing insight into reaction rates and feasibility under different conditions. acs.org
Theoretical Insights into Stereoselectivity and Mechanistic Aspects
The stereocenter at the C3 position of this compound is a critical feature that can direct the outcome of chemical reactions. Computational studies are particularly adept at explaining and predicting stereoselectivity. acs.org
In reactions involving the approach of a reagent to the molecule, the pre-existing chirality and the preferred low-energy conformations will dictate which face of the molecule is more sterically accessible. For example, in a reaction where the nitrogen atom acts as a nucleophile, the trajectory of the incoming electrophile will be influenced by the orientation of the bulky tert-butyl group and the rest of the carbon chain.
DFT calculations can be used to model the transition states for the formation of different stereoisomeric products. acs.org By comparing the Gibbs free energies of these diastereomeric transition states (ΔΔG‡), it is possible to predict which product will be favored and by what ratio (e.g., predicting the diastereomeric excess). acs.org Such studies are fundamental in designing stereoselective syntheses, where controlling the three-dimensional arrangement of atoms is paramount. These theoretical models provide a rational basis for understanding how the inherent chirality of a starting material is transferred during a chemical transformation.
Future Research Directions and Emerging Applications of S Tert Butyl 3 Methylamino Butanoate
Development of Sustainable and Green Synthetic Methodologies
The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries necessitates the development of environmentally benign and efficient synthetic routes. hims-biocat.eu Future research will likely focus on moving away from classical, often wasteful, synthetic methods towards greener alternatives for producing (S)-tert-Butyl 3-(methylamino)butanoate.
Key areas of development include:
Biocatalytic and Chemoenzymatic Approaches: Enzymes offer high stereoselectivity under mild conditions, making them ideal for green synthesis. nih.govmdpi.com A significant future direction is the use of enzymes like lipases, transaminases, and amine dehydrogenases. nih.govopenaccessgovernment.org
Dynamic Kinetic Resolution (DKR): A promising strategy is the chemoenzymatic DKR of racemic β-amino esters. rsc.org This process combines a highly enantioselective enzyme for the resolution step with a metal-based heterogeneous catalyst for the in-situ racemization of the slower-reacting enantiomer. This could theoretically convert a racemic mixture of tert-butyl 3-(methylamino)butanoate entirely into the desired (S)-amide, which can then be hydrolyzed. Lipases such as Candida antarctica lipase (B570770) A (CalA) have shown high efficiency in the kinetic resolution of β-amino esters. rsc.org
Asymmetric Reductive Amination: Engineered amine dehydrogenases (AmDHs) and ketimine reductases could enable the direct synthesis of this compound from a corresponding β-keto ester. nih.gov This biocatalytic approach offers high atom economy and generates minimal waste. hims-biocat.euopenaccessgovernment.org
Continuous-Flow Synthesis: The integration of enzymatic catalysis within continuous-flow microreactors presents a scalable and efficient manufacturing process. Lipase-catalyzed Michael additions in continuous-flow systems have been shown to be effective for producing β-amino acid esters, a methodology that could be adapted for the synthesis of the target molecule. mdpi.com
Table 1: Comparison of Potential Green Synthetic Strategies
| Methodology | Potential Advantages | Key Enzymes/Catalysts |
|---|---|---|
| Dynamic Kinetic Resolution (DKR) | High yield and enantioselectivity from racemic starting materials. | Candida antarctica lipase A (CalA), Palladium-based racemization catalysts. rsc.org |
| Asymmetric Reductive Amination | High atom economy, direct conversion from keto-esters. | Engineered Amine Dehydrogenases (AmDHs), Ketimine Reductases. nih.gov |
Exploration of Novel Catalytic Applications in Stereoselective Transformations
The inherent chirality of this compound makes it a prime candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis. The presence of both a stereogenic center and coordinating amino and ester groups allows for the formation of well-defined chiral environments around a metal center or as a hydrogen-bonding catalyst.
Future research in this area could explore its use in:
Asymmetric Hydrogenation: Chiral amines are crucial components of ligands for transition-metal-catalyzed asymmetric hydrogenation of unsaturated compounds like imines and ketones. nih.govacs.orgwikipedia.org this compound could be used as a precursor to develop novel ligands for iridium, rhodium, or ruthenium catalysts, aiming for high enantioselectivity in the synthesis of other chiral molecules. nih.gov
Organocatalysis: Chiral β-amino acids and their derivatives have been successfully employed as organocatalysts in reactions such as asymmetric Michael additions. mdpi.com The structural framework of this compound is analogous to that of known β-amino acid organocatalysts, suggesting its potential to catalyze carbon-carbon bond-forming reactions with high stereocontrol. The bulky tert-butyl group could play a significant role in shielding one face of the transition state, potentially leading to high enantioselectivity. mdpi.com
Phase-Transfer Catalysis: Chiral ligands are used in phase-transfer catalysis to achieve asymmetric alkylations. The structure of this compound could be modified to create chiral quaternary ammonium (B1175870) salts for the stereoselective synthesis of complex amino acids. organic-chemistry.org
Expansion of its Role in Bioconjugation and Probe Development
The biocompatibility and biodegradability of polymers derived from amino acids make them highly attractive for biomedical applications. This compound can serve as a valuable chiral monomer in the synthesis of advanced functional materials.
Emerging applications include:
Biodegradable Polymers for Gene and Drug Delivery: Poly(β-amino ester)s (PBAEs) are a class of biodegradable polymers known for their ability to condense DNA and mediate gene transfection with low cytotoxicity. nih.govfrontiersin.orgrug.nl The synthesis of novel, chiral PBAEs using this compound as a monomer could lead to polymers with unique stereochemically-dependent properties, such as enhanced cell interaction, controlled degradation rates, and improved transfection efficiencies. researchgate.net The chirality of the monomer can influence the secondary structure and self-assembly of the resulting polymer, which are critical factors for its biological function.
Development of Chiral Fluorescent Probes: There is a growing interest in developing fluorescent probes for the enantioselective recognition of biomolecules like amino acids. nih.govnih.govresearchgate.netmdpi.com The chiral scaffold of this compound could be incorporated into larger molecular structures, such as those based on binaphthol (BINOL), to create sensors that can selectively bind to and signal the presence of specific enantiomers of other biologically relevant molecules. nih.govnih.gov
Table 2: Potential Biomedical Applications
| Application Area | Rationale | Potential Advantage of Chirality |
|---|---|---|
| Gene Delivery | Monomer for creating novel poly(β-amino ester)s (PBAEs). frontiersin.org | Stereochemistry can influence polymer self-assembly, nanoparticle stability, and interaction with cell membranes. |
| Drug Delivery | Building block for biodegradable drug-polymer conjugates. rug.nl | Chirality can affect drug loading, release kinetics, and biological activity of the conjugate. |
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Optimization
To develop robust and efficient synthetic processes for this compound and its derivatives, advanced analytical methods are crucial. Process Analytical Technology (PAT) allows for real-time monitoring of reaction parameters, leading to improved understanding, control, and optimization of chemical transformations. jstar-research.comamericanpharmaceuticalreview.comrsc.org
Future research will likely incorporate:
In Situ Spectroscopy: Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can continuously monitor the concentration of reactants, intermediates, and products without the need for sampling. jstar-research.comamericanpharmaceuticalreview.com This provides detailed kinetic profiles, helps identify reaction bottlenecks or side reactions, and facilitates rapid process optimization.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases is indispensable for determining the enantiomeric purity of the final product. wikipedia.org The development of rapid and efficient chiral HPLC methods will be essential for screening catalysts and optimizing reaction conditions for high enantioselectivity.
Mass Spectrometry: On-line mass spectrometry can be used to monitor reactions in real-time, providing valuable information on reaction progress and impurity formation. americanpharmaceuticalreview.com
Computational Modeling: In conjunction with experimental data, computational tools like Density Functional Theory (DFT) can provide insights into reaction mechanisms and the origins of stereoselectivity. rsc.org This understanding can guide the rational design of more efficient catalysts and reaction conditions.
The application of these advanced analytical tools will be instrumental in transitioning the synthesis of this compound from a laboratory scale to a robust and scalable industrial process, unlocking its full potential as a valuable chiral building block.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
